molecular formula C18H26N2O3 B14741988 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine CAS No. 5455-91-4

4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine

Cat. No.: B14741988
CAS No.: 5455-91-4
M. Wt: 318.4 g/mol
InChI Key: VXZFZOFWTCDDNB-UHFFFAOYSA-N
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Description

4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine is a complex organic compound that features a morpholine ring substituted with an acetyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine typically involves the reaction of morpholine with acetyl chloride and phenylethyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the acetyl and phenylethyl substitutions.

    Phenylethylamine: Lacks the morpholine ring but shares the phenylethyl group.

    Acetylmorpholine: Contains the morpholine and acetyl groups but lacks the phenylethyl moiety.

Uniqueness: 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the simpler analogs.

Properties

CAS No.

5455-91-4

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

3,4-dimorpholin-4-yl-4-phenylbutan-2-one

InChI

InChI=1S/C18H26N2O3/c1-15(21)17(19-7-11-22-12-8-19)18(16-5-3-2-4-6-16)20-9-13-23-14-10-20/h2-6,17-18H,7-14H2,1H3

InChI Key

VXZFZOFWTCDDNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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